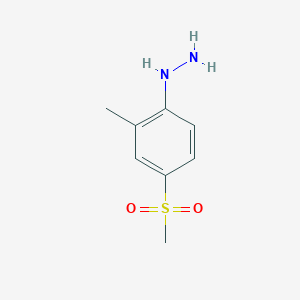

(2-Methyl-4-(methylsulfonyl)phenyl)hydrazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(2-Methyl-4-(methylsulfonyl)phenyl)hydrazine” is a chemical compound with the molecular formula C7H10N2O2S . It is also known as 4-(Methylsulphonyl)phenylhydrazine hydrochloride . The compound is an off-white to light yellow crystalline powder .

Synthesis Analysis

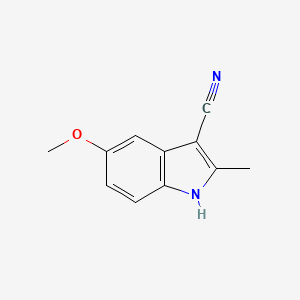

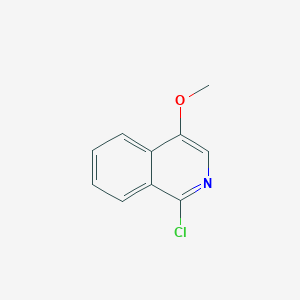

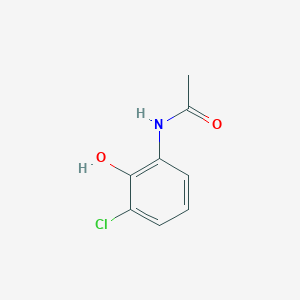

The compound can be synthesized from 4-Methylsulfonylaniline . In a study, a series of 2-(4-methylsulfonyl phenyl) indole derivatives were designed and synthesized . These compounds were evaluated for their antimicrobial, COX inhibitory, and anti-inflammatory activities .Molecular Structure Analysis

The IUPAC name of the compound is 1-[4-(methylsulfonyl)phenyl]hydrazine hydrochloride . The InChI code is 1S/C7H10N2O2S.ClH/c1-12(10,11)7-4-2-6(9-8)3-5-7;/h2-5,9H,8H2,1H3;1H .Chemical Reactions Analysis

The compound has been used in the synthesis of 2-(4-methylsulfonyl phenyl) indole derivatives . These derivatives were found to have antimicrobial and anti-inflammatory activities .Physical And Chemical Properties Analysis

The compound is an off-white to light yellow crystalline powder . It has a molecular weight of 222.7 . The boiling point is 202 degrees Celsius (dec.) .Applications De Recherche Scientifique

Here is a comprehensive analysis of the scientific research applications of “(2-Methyl-4-(methylsulfonyl)phenyl)hydrazine”:

Cyclooxygenase Inhibition

This compound has been evaluated for its potential as a cyclooxygenase (COX) inhibitor, which could have implications for anti-inflammatory drug development .

Antimicrobial and Anti-inflammatory Activities

Derivatives of this compound have shown moderate to good levels of antimicrobial activity and are being explored for anti-inflammatory applications .

Protein Chemical Synthesis

Protein or peptide hydrazides, like this compound, are useful intermediates for protein chemical synthesis, particularly in hydrazide-based native chemical ligation (NCL) .

Heterocyclic Synthesis

Cyanoacetohydrazides derived from such compounds are used in heterocyclic synthesis to form various types of heterocycles, including five-, six-, seven-, and eight-membered rings .

Cancer Treatment

Indole derivatives of this compound are being researched for their application in treating cancer cells and other disorders .

Propellants and Explosives

Traditionally, hydrazine derivatives have been used in the development of propellants and explosives due to their high reactivity .

Polymers and Pharmaceuticals

These derivatives are also applied in the synthesis of polymers and pharmaceuticals, expanding their utility beyond traditional applications .

Water Treatment and Agriculture

Their use extends to water treatment processes and agricultural products, showcasing their versatility in various industries .

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of (2-Methyl-4-(methylsulfonyl)phenyl)hydrazine is the cyclooxygenase-2 (COX-2) enzyme . COX-2 is an enzyme responsible for the formation of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which play a key role in inflammation and pain.

Mode of Action

(2-Methyl-4-(methylsulfonyl)phenyl)hydrazine interacts with its target, COX-2, by inhibiting its activity . This inhibition reduces the production of pro-inflammatory mediators, leading to anti-inflammatory effects .

Biochemical Pathways

The compound affects the arachidonic acid pathway . By inhibiting COX-2, it reduces the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation .

Result of Action

The inhibition of COX-2 by (2-Methyl-4-(methylsulfonyl)phenyl)hydrazine leads to a decrease in the production of pro-inflammatory mediators. This results in anti-inflammatory effects, which can be beneficial in conditions such as arthritis and other inflammatory diseases .

Propriétés

IUPAC Name |

(2-methyl-4-methylsulfonylphenyl)hydrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S/c1-6-5-7(13(2,11)12)3-4-8(6)10-9/h3-5,10H,9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVQSGDALKMEECP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)C)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Methyl-4-(methylsulfonyl)phenyl)hydrazine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,7-Diiodo-2,3-dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B1358373.png)

![4-[(2,4-Difluorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1358398.png)